molecular formula C12H18ClFN2O2S B3027643 4-Fluoro-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride CAS No. 1353958-85-6

4-Fluoro-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Cat. No. B3027643
CAS RN: 1353958-85-6
M. Wt: 308.80
InChI Key: VJBMXMISDRHUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-Fluoro-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related sulfonamide derivatives and their synthesis, which can provide insight into the chemical class to which the compound belongs. Sulfonamides are known for their diverse biological activities and are often explored for their medicinal properties, such as inhibition of enzymes like cyclooxygenase-2 (COX-2) .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the condensation of a suitable amine with a sulfonyl chloride. For example, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was achieved by reacting piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonyl chloride in methylene dichloride, using triethylamine as the base . This method could potentially be adapted for the synthesis of "4-Fluoro-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride" by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring, which can be further substituted. X-ray crystallography can provide detailed information about the molecular geometry, as seen in the study of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, where the piperidine ring adopts a chair conformation and the geometry around the sulfur atom is a distorted tetrahedron . Similar analysis techniques would likely reveal the molecular structure of "4-Fluoro-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride".

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives can be influenced by the substituents on the aromatic ring. For instance, the introduction of a fluorine atom at the ortho position to the sulfonamide group has been shown to preserve COX-2 inhibitory potency and increase selectivity for COX-1/COX-2 . This suggests that the fluorine atom in "4-Fluoro-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride" could similarly affect its chemical reactivity and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of a fluorine atom can affect these properties by influencing the compound's polarity and hydrogen bonding capacity. Although the specific properties of "4-Fluoro-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride" are not provided in the papers, similar compounds have been synthesized and characterized, providing a basis for predicting its properties .

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

The study by Pietra and Vitali (1972) discusses the mechanism of nucleophilic aromatic substitution reactions, a fundamental organic chemistry process that could be relevant to understanding how 4-Fluoro-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride reacts under certain conditions, potentially serving as a precursor or intermediate in the synthesis of more complex molecules (Pietra & Vitali, 1972).

DNA Minor Groove Binders

The synthetic dye Hoechst 33258 and its analogues, as discussed by Issar and Kakkar (2013), bind strongly to the minor groove of double-stranded B-DNA, highlighting the structural importance of N-methyl piperazine derivatives in the development of fluorescent DNA stains. This suggests potential applications in the study of DNA-protein interactions and cellular processes, where 4-Fluoro-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride could be a structural analogue or precursor (Issar & Kakkar, 2013).

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging is a breakthrough in understanding Alzheimer's disease pathology, as discussed by Nordberg (2007). The research into radioligands for PET scans, including molecules structurally similar to 4-Fluoro-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, underscores the compound's potential relevance in developing new diagnostic tools or treatments for neurodegenerative diseases (Nordberg, 2007).

Synthesis of Biphenyl Intermediates

Qiu et al. (2009) describe a practical synthesis of 2-Fluoro-4-bromobiphenyl, a process that might involve compounds like 4-Fluoro-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride as intermediates or catalysts, indicating its utility in the synthesis of pharmaceuticals or organic materials (Qiu et al., 2009).

Cannabinoid Receptor Antagonists

The research by Foll et al. (2008) into the use of cannabinoid CB1 receptor antagonists for nicotine dependence treatment underscores the structural importance of N-piperidinyl derivatives in developing therapeutic agents, suggesting possible research applications of 4-Fluoro-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride in studying addiction and withdrawal mechanisms (Foll et al., 2008).

Ligands for D2-like Receptors

The role of arylcycloalkylamines, as discussed by Sikazwe et al. (2009), in the potency and selectivity of binding affinity at D2-like receptors highlights the potential use of 4-Fluoro-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride in developing antipsychotic agents or studying dopaminergic signaling pathways (Sikazwe et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Mode of Action

The mode of action of 4-Fluoro-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

properties

IUPAC Name

4-fluoro-N-methyl-N-piperidin-4-ylbenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2S.ClH/c1-15(11-6-8-14-9-7-11)18(16,17)12-4-2-10(13)3-5-12;/h2-5,11,14H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBMXMISDRHUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)S(=O)(=O)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

CAS RN

1353958-85-6
Record name Benzenesulfonamide, 4-fluoro-N-methyl-N-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353958-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Fluoro-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Fluoro-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Fluoro-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Fluoro-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Fluoro-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.